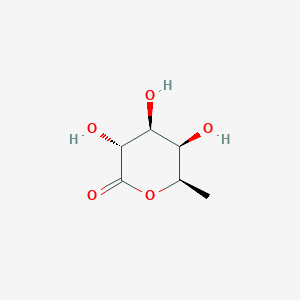

6-deoxy-D-galactono-1,5-lactone

Description

The Role of Deoxygenation in Carbohydrate Bioactivity and Recognition

Deoxygenation can enhance the stability of a carbohydrate by making it less susceptible to enzymatic degradation. Furthermore, the removal of a hydroxyl group can impact the molecule's ability to be recognized by specific transport systems and cell surface receptors, which are often highly specific for the arrangement of hydroxyl groups on a sugar ring. nih.gov In some instances, deoxy sugars can act as competitive inhibitors of enzymes that process their hydroxylated counterparts. nih.gov This is because they can still bind to the enzyme's active site but cannot undergo the subsequent chemical reaction due to the missing hydroxyl group. This inhibitory activity makes deoxy sugars valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. nih.gov

Structural Classes and Conformations of Aldonolactones in Biological Systems

Aldonolactones are cyclic esters formed from the intramolecular esterification of an aldonic acid. They are classified based on the size of the lactone ring, with five-membered rings being termed furanolactones and six-membered rings known as pyranolactones. The conformation of these rings is a key determinant of their biological activity.

Aldonolactones can exist in various conformations, such as the "chair" and "boat" forms for pyranose rings. nih.gov The specific conformation adopted by an aldonolactone in a biological system is influenced by factors such as the solvent environment and its interaction with a protein binding pocket. The oxidation of an aldose sugar in its pyranose form to an aldonolactone is a common biological process. nih.gov For example, the enzyme-catalyzed oxidation of D-glucose or D-xylose results in the formation of a lactone in a chair conformation. nih.gov The stereochemistry of the sugar, including the D or L configuration, also plays a crucial role in determining the preferred conformation and, consequently, the biological function.

Establishing the Research Significance of 6-Deoxy-D-galactono-1,5-lactone within Glycobiology

This compound is a specific deoxy sugar lactone derived from the D-isomer of galactose. ebi.ac.uk Its structure is characterized by a six-membered pyranose ring where the hydroxyl group at the C-6 position is replaced by a hydrogen atom. This seemingly minor modification has significant implications for its role in glycobiology.

The research significance of this compound stems from its potential to act as a specific inhibitor or probe for enzymes that metabolize D-galactose and its derivatives. By mimicking the structure of the natural substrate, it can provide valuable insights into enzyme-substrate interactions and reaction mechanisms. Furthermore, the study of such modified sugars contributes to a broader understanding of the structure-activity relationships of carbohydrates and can inform the design of novel carbohydrate-based therapeutics and research tools.

| Property | Value |

| Chemical Formula | C6H10O5 |

| IUPAC Name | (2R,3S,4R,5R)-3,4,5-trihydroxy-2-methyloxan-6-one |

| ChEBI ID | CHEBI:57249 ebi.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-one |

InChI |

InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3+,4+,5-/m1/s1 |

InChI Key |

ZVAHHEYPLKVJSO-MGCNEYSASA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O |

Canonical SMILES |

CC1C(C(C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Deoxy D Galactono 1,5 Lactone and Its Analogues

Stereocontrolled Synthesis Strategies for 6-Deoxy-D-galactono-1,5-lactone

Stereocontrolled synthesis is paramount in carbohydrate chemistry to ensure the correct configuration of multiple chiral centers. For this compound, this involves maintaining the inherent stereochemistry of the D-galactose backbone while selectively modifying the C-6 position.

Convergent and Linear Synthesis Pathways from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, with carbohydrates being a primary component. Syntheses starting from these precursors are advantageous as they transfer the existing stereochemistry to the final product. Both linear and convergent strategies are employed.

A linear synthesis involves the sequential modification of a starting material. For instance, D-ribose can be utilized as a chiral precursor in a multi-step linear sequence to construct related 1,5-lactone systems. nih.gov While not directly yielding this compound, the principles of chain extension and functional group manipulation are transferable.

Convergent syntheses, in contrast, involve preparing separate fragments of the molecule and then coupling them together. For more complex analogues, a common approach involves preparing a functionalized lactone core and coupling it with another molecular fragment. Linear total synthetic routes have been developed for related C-linked oligogalactoses, demonstrating the stepwise assembly of carbohydrate units. nih.gov

Table 1: Illustrative Linear Synthesis Pathway from a Chiral Precursor

| Step | Starting Material | Key Transformation | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | D-Galactose | Protection of hydroxyl groups | Acetic anhydride, Pyridine (B92270) | 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose |

| 2 | Protected Galactose | Selective deprotection at C-6 | Specific enzymatic or chemical hydrolysis | C-6 Hydroxyl free intermediate |

| 3 | C-6 Hydroxyl Intermediate | Deoxygenation sequence (see 2.1.2.2) | TsCl, NaI, H₂/Pd-C | Protected 6-deoxy-D-galactose derivative |

Regioselective Functionalization and Derivatization at C-6 and Other Positions

Regioselectivity is crucial for modifying a specific hydroxyl group among the several present in a carbohydrate. The primary hydroxyl group at the C-6 position of galactose is sterically more accessible and chemically more reactive than the secondary hydroxyls, allowing for its selective functionalization.

The introduction of an azido group (N₃) at the C-6 position serves as a key step towards synthesizing 6-amino-6-deoxy analogues. The azide (B81097) can be readily reduced to an amine and is also a versatile handle for bioorthogonal chemistry, such as click reactions. A standard, high-yielding protocol involves a two-step process:

Activation of the C-6 Hydroxyl: The primary alcohol is selectively activated by conversion into a good leaving group, typically a sulfonate ester like a tosylate (OTs) or triflate (OTf). nih.gov

Nucleophilic Substitution: The activated position undergoes an Sₙ2 reaction with an azide source, such as sodium azide (NaN₃), to install the 6-azido functionality. nih.gov

Subsequent reduction of the 6-azido group, commonly achieved by catalytic hydrogenation (e.g., H₂ over Pd/C) or with reagents like triphenylphosphine (the Staudinger reaction), yields the corresponding 6-amino derivative. The synthesis of 6-azido-6-deoxy-D-glucono-1,5-lactone, a closely related analogue, follows these principles. guidechem.com

The defining feature of this compound is the absence of the C-6 hydroxyl group. This is typically achieved through a halogenation-reduction sequence.

Activation: The C-6 hydroxyl group is first activated, often by conversion to a tosylate or mesylate.

Halogenation: The sulfonate ester is displaced by a halide ion (e.g., iodide or bromide) in an Sₙ2 reaction. The use of sodium iodide in acetone (Finkelstein reaction) is common to replace a tosylate with a more reactive iodide. This leads to a 6-halo-6-deoxy intermediate.

Reduction: The C-6 halogen is removed via reduction. Common methods include radical reduction with tributyltin hydride (Bu₃SnH) and a radical initiator (AIBN) or, more cleanly, by catalytic hydrogenation over a palladium catalyst.

This sequence provides a reliable pathway to the 6-deoxy scaffold.

Enantiospecific Approaches Utilizing D-Galactono-1,4-lactone as a Starting Material

D-Galactono-1,4-lactone, the gamma-lactone isomer of D-galactonic acid, is a readily available chiral starting material. nih.gov Synthetic strategies can leverage this precursor, although it requires careful manipulation to achieve the desired 1,5-lactone (delta-lactone) ring size and the C-6 deoxygenation. Methodologies developed for the deoxygenation of D-galactono-1,4-lactone at other positions, such as C-2, can be adapted. For example, a procedure involving the reductive cleavage of a 2-O-tosyl derivative in the presence of sodium iodide has been described to afford a 2-deoxy derivative. nih.gov A similar strategy targeting the C-6 position would involve:

Selective protection of the C-2, C-3, and C-5 hydroxyl groups.

Activation of the primary C-6 hydroxyl as a tosylate.

Reductive cleavage to yield the 6-deoxy-D-galactono-1,4-lactone.

Isomerization of the 1,4-lactone to the thermodynamically less stable but synthetically important 1,5-lactone. This can be a challenging step, as the five-membered gamma-lactone is often favored. researchgate.net

Synthesis of Structurally Modified Deoxyaldonolactone Analogues

The synthetic routes developed for this compound can be adapted to produce a variety of structurally modified analogues for structure-activity relationship studies.

Modifications can include:

Introduction of different C-6 substituents: Instead of reduction, the 6-halo intermediate can be reacted with other nucleophiles to introduce groups like thiols or fluorines. The synthesis of a 6-thio-D-galactono-1,6-lactone has been reported, showcasing the displacement of a bromide with potassium thioacetate. researchgate.net

Modification of the lactone ring: The oxygen atom in the lactone ring can be replaced with other heteroatoms. For example, synthesis of the corresponding δ-lactam (D-rhamnono-1,5-lactam) provides a nitrogen-containing analogue. researchgate.net

Derivatization at other positions: Analogues with modifications at other positions, such as 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) derivatives, have been synthesized to act as enzyme inhibitors. nih.govmdpi.com

Table 2: Examples of Structurally Modified Analogues

| Analogue Class | Key Structural Modification | Synthetic Precursor | Example Compound |

|---|---|---|---|

| Thiolactones | Replacement of C-6 hydroxyl with a thiol group | 6-bromo-6-deoxy-galactonate derivative | 6-thio-D-galactono-1,6-lactone researchgate.net |

| Lactams | Replacement of ring oxygen with nitrogen | Glutarimide derivative | D-rhamnono-1,5-lactam researchgate.net |

| Amino-lactones | Introduction of an amino group | 6-azido-6-deoxy derivative | 6-amino-6-deoxy-D-galactono-1,5-lactone |

These synthetic efforts provide access to a diverse library of deoxyaldonolactone analogues, enabling detailed investigation into their biological roles and potential as therapeutic agents.

Preparation of Polydeoxygenated Lactones as Scaffolds for Rare Sugar Synthesis

Polydeoxygenated lactones serve as versatile scaffolds for the synthesis of rare and unusual sugars, which are of great interest to biologists and synthetic chemists. These lactones, featuring multiple hydroxyl groups replaced by hydrogen, provide a core structure that can be further elaborated to access complex sugar derivatives.

A key strategy involves the reductive deoxygenation of readily available carbohydrate precursors. For instance, D-glucono-1,5-lactone can be converted into monodeoxy- and dideoxy-hexitols through reductive sequences applied to its derivatives. nih.gov A more recent and sustainable approach involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones. This catalyst- and additive-free method provides a high step economy for producing 2-deoxy lactones, which are direct precursors to 2-deoxy sugars. nih.govacs.org This photochemical process has been shown to be effective for a range of aldono-1,4-lactones, converting them efficiently into their 2-deoxy counterparts. acs.org

The strategic application of these deoxygenation techniques allows for the construction of lactone scaffolds with specific oxygenation patterns, which are essential for building the carbon backbone of rare sugars that are not abundant in nature.

Stereoselective Synthesis of C-Branched Deoxy-Lactones (e.g., 2-C-Methyl Derivatives)

The synthesis of C-branched deoxy-lactones, where a carbon substituent is introduced onto the lactone ring, presents a significant synthetic challenge, particularly in controlling the stereochemistry of the newly formed stereocenter. These structures are important components of various natural products.

Methodologies for achieving stereoselective synthesis often involve the addition of organometallic reagents to a ketone or an activated precursor. For example, the synthesis of decanolides, a class of ten-membered lactones, has been accomplished using chiral templates derived from L-ribose to control the stereochemical outcome. mdpi.com Key steps in such syntheses can include cascade reactions involving reductive elimination and nucleophilic addition in a one-pot process, which sets the desired stereochemistry at the branched position. mdpi.com The choice of chiral starting material and the reaction sequence are critical for dictating the final stereoisomer obtained.

Enzymatic Synthesis and Biocatalytic Approaches to Deoxy-Lactones

Biocatalysis offers a powerful and green alternative to traditional chemical methods for synthesizing deoxy-lactones, often providing superior enantioselectivity and regioselectivity under mild reaction conditions. nih.gov Key enzymatic routes to lactones include Baeyer-Villiger oxidations, oxidative lactonisations of diols, and the reductive cyclisation of ketoesters. nih.gov

In the context of deoxy-lactones, enzymes such as carbonyl reductases are particularly valuable. Through structure-guided directed evolution, a carbonyl reductase from Serratia marcescens was engineered to exhibit improved activity and high stereoselectivity in the asymmetric synthesis of various lactones. rsc.org This engineered enzyme demonstrated the ability to produce chiral δ-lactones with high enantiomeric excess (up to 99%) and in high yields, showcasing the feasibility of biocatalysis for producing these high-value chemicals. rsc.org

Furthermore, lactate dehydrogenase (LDH) enzymes are well-established for producing enantiopure lactic acid from pyruvate, which can then be converted to lactides, the dimeric esters of lactic acid. mdpi.com This enzymatic approach highlights the potential for creating chiral building blocks for more complex lactone structures. The use of enzymes in synthesizing deoxysugar residues, often as nucleotide diphosphate (NDP) sugars, is also a critical area of research, as these intermediates are essential for natural product glycoengineering. nih.gov

| Biocatalytic Method | Enzyme Class | Precursor Type | Product Type | Key Advantage |

| Reductive Cyclisation | Carbonyl Reductase | Ketoester | Chiral Lactone | High Stereoselectivity |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase | Cyclic Ketone | Lactone | Regioselectivity |

| Oxidative Lactonisation | Alcohol Dehydrogenase | Diol | Lactone | Mild Conditions |

Generation of Unsaturated (Enonolactone) Derivatives via Elimination Reactions

Unsaturated lactones, particularly α,β-unsaturated lactones (enonolactones), are important synthetic intermediates and structural motifs in many natural products. Their synthesis is commonly achieved through elimination reactions from substituted lactone precursors.

These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms to introduce a double bond. The specific mechanism of elimination can vary depending on the substrate and reaction conditions. While the provided search results focus more on the synthesis of saturated lactones and their precursors, the principles of elimination reactions are well-established in organic chemistry. Such reactions are crucial for converting saturated lactone rings, which can be prepared via the methods described above, into their unsaturated counterparts, thereby increasing the molecular complexity and providing a handle for further functionalization, such as Michael additions.

Strategic Applications of Protecting Groups in Lactone Synthesis

The synthesis of complex molecules like this compound and its analogues often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent them from reacting out of turn. The strategic use of protecting groups is fundamental to achieving chemo-, regio-, and stereoselectivity. For polyhydroxylated molecules like lactones derived from carbohydrates, the selective protection and deprotection of hydroxyl groups are of paramount importance.

Isopropylidene and Benzylidene Acetal Protection Strategies

Isopropylidene and benzylidene acetals are common protecting groups for 1,2- and 1,3-diols, which are prevalent in carbohydrate-derived lactones. wikipedia.org These cyclic acetals are formed by reacting the diol with acetone or benzaldehyde, respectively, typically under acidic catalysis. taylorfrancis.com

Isopropylidene Acetals: Formed from acetone, they are widely used due to their ease of formation and general stability to a variety of non-acidic reagents. They can be readily removed under mild acidic conditions.

Benzylidene Acetals: Formed from benzaldehyde, they are particularly useful in carbohydrate chemistry for protecting the 4,6-hydroxyl groups of hexopyranosides. wikipedia.org They can offer different reactivity profiles compared to isopropylidene groups and can sometimes be removed under reductive conditions (catalytic hydrogenation) that leave other groups intact. nih.gov The reaction of D-(+)-ribono-1,4-lactone with benzaldehyde can yield different products depending on the catalyst used, highlighting the nuanced control possible with this protecting group. nih.gov A significant advantage is that the benzylidene acetal can also serve as a precursor to a carboxylic acid through oxidative cleavage, providing a dual role as both a protecting group and a synthetic handle. researchgate.net

| Protecting Group | Reagent | Typical Diol Protected | Key Feature |

| Isopropylidene Acetal | Acetone | 1,2- or 1,3-diols | Acid-labile |

| Benzylidene Acetal | Benzaldehyde | 1,3-diols (e.g., 4,6-OH in hexoses) | Can be removed by hydrogenation or oxidation |

Acyl and Silyl Ether Protection for Selective Derivatization

When selective protection of a single hydroxyl group is required, acyl and silyl ethers are the protecting groups of choice.

Acyl Groups: Acetyl (Ac) and benzoyl (Bz) groups are common acyl protectors. They are typically introduced using the corresponding acid chloride or anhydride in the presence of a base. Acyl groups are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (saponification). Their electron-withdrawing nature can also influence the reactivity of the neighboring centers.

Silyl Ethers: Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of introduction, stability, and, most importantly, their tunable cleavage conditions. spcmc.ac.inmasterorganicchemistry.com They are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) and a base. The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether and allows for selective protection of less sterically hindered alcohols. spcmc.ac.inhighfine.com The stability towards acid hydrolysis generally increases with the steric bulk of the silyl group. highfine.com

The order of stability allows for selective deprotection. For instance, a TMS group can be removed under very mild acidic conditions that would leave a TBDPS group intact. All silyl ethers are readily cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) due to the high strength of the Si-F bond. masterorganicchemistry.comharvard.edu

| Silyl Ether | Abbreviation | Relative Steric Bulk | Relative Stability to Acid |

| Trimethylsilyl (B98337) | TMS | Small | Low |

| Triethylsilyl | TES | Medium | Moderate |

| tert-Butyldimethylsilyl | TBDMS or TBS | Large | High |

| Triisopropylsilyl | TIPS | Very Large | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very Large | Very High |

Emerging Synthetic Techniques for Deoxy Sugar Lactones

The synthesis of deoxy sugar lactones, such as this compound, is a focal point of contemporary carbohydrate chemistry due to the prevalence of these structures in biologically active natural products. nih.gov Traditional synthetic methods often require lengthy reaction times, harsh conditions, and extensive use of protecting groups. To overcome these limitations, researchers are exploring emerging techniques that offer greater efficiency, selectivity, and sustainability. These advanced methodologies, particularly microwave-assisted organic synthesis and the development of environmentally benign routes, are paving the way for more practical and greener access to this important class of compounds.

Microwave-Assisted Organic Synthesis in Aldonolactone Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. ijnrd.org This technique utilizes microwave energy to heat chemical reactions, which is absorbed directly by polar molecules and ions in the reaction mixture. scispace.com This direct energy transfer, known as dielectric heating, leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced product purity. ijnrd.orgnarod.ru

In the context of aldonolactone chemistry, MAOS presents a compelling alternative for several key transformations. Reactions such as esterification, hydrolysis, and oxidation, which are fundamental to the synthesis and modification of sugar lactones, have been shown to be significantly accelerated under microwave irradiation. scispace.comorganic-chemistry.org For instance, the oxidation of a protected 6-deoxy-D-galactose to its corresponding lactone, a crucial step in the synthesis of this compound, can be performed in minutes using microwaves, compared to the hours or even days required with conventional heating. nih.gov

The efficiency of MAOS is particularly evident in reactions involving polar intermediates or transition states, which are common in carbohydrate chemistry. The ability to rapidly reach and maintain precise temperatures allows for better control over reaction pathways, often minimizing the formation of side products that can complicate purification. nih.gov Furthermore, microwave-assisted reactions can frequently be carried out in greener solvents or even under solvent-free conditions, aligning with the principles of sustainable chemistry. scispace.com

The table below illustrates a comparative analysis of a hypothetical oxidation reaction to form a deoxy sugar lactone, highlighting the typical enhancements observed with microwave assistance.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | 8 - 24 hours | 5 - 20 minutes |

| Temperature | 80 - 100 °C | 100 - 130 °C |

| Yield | 65 - 75% | 85 - 95% |

| Solvent | Toluene, Dichloromethane | Ethanol, Water, or Solvent-free |

| Energy Input | High (heats entire vessel) | Low (heats reactants directly) |

| Side Products | Moderate to Significant | Minimal |

This interactive table provides a generalized comparison based on typical outcomes reported for MAOS in organic synthesis. ijnrd.orgnih.gov

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in all areas of chemical research, including the synthesis of complex carbohydrates like this compound. ijnrd.orglongdom.org The goal is to develop processes that are more sustainable by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. longdom.org

One of the primary strategies in developing environmentally benign routes is the use of biocatalysis. Enzymes, such as oxidases and dehydrogenases, can perform highly selective transformations on sugar molecules under mild, aqueous conditions. For example, an engineered carbonyl reductase or a whole-cell biocatalyst could be employed for the stereoselective synthesis of chiral lactones, offering a green alternative to traditional heavy-metal-based chemical catalysts. researchgate.net This approach not only avoids toxic reagents but also often proceeds with exceptional levels of stereocontrol, which is critical in carbohydrate synthesis.

Another promising avenue is the use of alternative energy sources, such as photochemistry. Light-driven reactions can enable unique transformations that are not accessible through thermal methods. acs.org These reactions can often be performed at room temperature, reducing energy consumption and the potential for thermal degradation of sensitive sugar molecules.

The selection of solvents is also a key consideration in green synthesis. Efforts are focused on replacing traditional volatile organic compounds (VOCs) with safer alternatives like water, supercritical CO2, or ionic liquids. longdom.org In some cases, reactions can be designed to run under solvent-free conditions, which represents an ideal scenario from an environmental perspective. scispace.com

Furthermore, improving the atom economy of a reaction—by designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product—is a fundamental principle of green chemistry. longdom.org This often involves the use of catalytic processes, which minimize the generation of stoichiometric byproducts. rsc.org For instance, developing catalytic oxidation systems for lactone formation that use a benign oxidant like hydrogen peroxide, where the only byproduct is water, is a significant step toward a more sustainable synthesis. scispace.com

The following table summarizes various green chemistry approaches applicable to the synthesis of deoxy sugar lactones.

| Green Chemistry Approach | Principle | Advantage for Deoxy Sugar Lactone Synthesis |

| Biocatalysis | Use of enzymes or whole-cell systems | High selectivity, mild reaction conditions (aqueous, neutral pH), reduced waste. researchgate.net |

| Photochemistry | Use of light to initiate reactions | Access to unique reaction pathways, often occurs at ambient temperature, energy-efficient. acs.org |

| Green Solvents | Replacing hazardous solvents with water, ionic liquids, etc. | Reduced environmental impact and toxicity, improved process safety. longdom.org |

| Catalysis | Use of catalysts (e.g., solid-supported, electrochemical) instead of stoichiometric reagents | High atom economy, catalyst can often be recycled, reduced generation of byproducts. rsc.orgrsc.org |

| Solvent-Free Reactions | Conducting reactions without a solvent medium | Eliminates solvent waste and purification steps, lowers energy consumption. scispace.com |

This interactive table outlines key environmentally benign strategies and their benefits in the context of carbohydrate chemistry.

Biochemical and Enzymatic Interactions of 6 Deoxy D Galactono 1,5 Lactone

Investigations into Enzyme Inhibition Mechanisms

The primary mechanism by which aldonolactones are understood to exert their biological effects is through the competitive inhibition of specific enzymes, particularly glycosidases. This inhibition is rooted in their structural resemblance to the transition states of the sugar moieties these enzymes process.

Glycosidase Inhibition by Aldonolactones: Elucidation of Specificity and Potency

Aldonolactones are widely recognized as a class of potent glycosidase inhibitors. The specificity of this inhibition is determined by the stereochemistry of the sugar from which the lactone is derived. For instance, D-glucono-1,5-lactone is a powerful inhibitor of β-glucosidases, while D-galactono-1,5-lactone effectively inhibits β-galactosidases. nih.gov This principle of "like-sugar, like-inhibitor" strongly suggests that 6-deoxy-D-galactono-1,5-lactone would act as a specific inhibitor of β-galactosidases.

In a study of N-substituted 6-deoxy-5a-carba-β-DL- and L-galactopyranosylamines, the D-enantiomers were found to be potent inhibitors of β-galactosidase, suggesting that 6-deoxy-D-galactopyranosylamine could be a promising lead for inhibitor design. nih.gov This further supports the idea that the 6-deoxy-D-galacto configuration is recognized by the active site of β-galactosidase.

Comparative Analysis of 1,5-Lactone vs. 1,4-Lactone Inhibitory Profiles

The inhibitory potency of aldonolactones is also dependent on the size of the lactone ring. It is generally accepted that the 1,5-lactone (or δ-lactone) is a more potent inhibitor of glycosidases than the corresponding 1,4-lactone (or γ-lactone). The inhibitory activity observed with preparations of 1,4-lactones is often attributed to the spontaneous conversion of the 1,4-lactone to the more stable and more inhibitory 1,5-lactone form in aqueous solutions.

Therefore, it can be predicted that this compound would be a more potent inhibitor of β-galactosidases than 6-deoxy-D-galactono-1,4-lactone. The five-membered ring of the 1,4-lactone does not mimic the transition state of the pyranose sugar as effectively as the six-membered ring of the 1,5-lactone.

Transition State Mimicry Hypothesis in Enzyme-Lactone Binding

The prevailing hypothesis for the potent inhibitory activity of aldonolactones is that they act as transition state analogs. During the enzymatic hydrolysis of a glycosidic bond, the sugar ring is thought to pass through a short-lived, high-energy transition state that has a flattened, half-chair or boat conformation with some oxocarbenium ion character.

The 1,5-lactone ring is planar at the C1-carbonyl group, which structurally resembles this flattened transition state. This allows the lactone to bind to the active site of the glycosidase with high affinity, effectively blocking the entry and processing of the natural substrate. It is highly probable that this compound inhibits β-galactosidases through this mechanism of transition state mimicry.

Characterization of Interactions with Glycosyltransferases

There is a notable lack of information in the scientific literature regarding the interaction of this compound or other simple aldonolactones with glycosyltransferases. Glycosyltransferases catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. Their substrates and catalytic mechanisms are distinct from those of glycosidases. While some substrate analogs are known to inhibit glycosyltransferases, there is no current evidence to suggest that a simple aldonolactone like this compound would be an effective inhibitor.

Studies on UDP-Galactopyranose Mutase and Related Enzymes

UDP-galactopyranose mutase (UGM) is an essential enzyme in some pathogenic organisms, catalyzing the conversion of UDP-galactopyranose to UDP-galactofuranose. wikipedia.org This enzyme is a target for the development of novel antimicrobial agents. nih.govrsc.org

The substrates for UGM are nucleotide sugars, which are structurally distinct from simple sugar lactones. nih.gov While substrate analogs have been investigated as inhibitors of UGM, there is no scientific basis to suggest that this compound would interact with or inhibit this enzyme. The active site of UGM is tailored to bind the UDP-sugar moiety, which is absent in the simple lactone.

Kinetic Isotope Effect Studies in Enzyme-Catalyzed Reactions

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov By replacing an atom in the substrate with one of its heavier isotopes, researchers can determine if the bond to that atom is broken in the rate-determining step of the reaction.

While KIE studies have been instrumental in understanding many enzymatic mechanisms, there are no published studies that have utilized this compound. Such a study could, in principle, be used to probe the mechanism of an enzyme that acts on this compound, for example, by isotopically labeling one of the hydrogens. However, in the absence of known enzymatic reactions involving this specific lactone, no such data exists.

Mechanistic Insights into Biological Activity

The biological effects of this compound and its analogs are rooted in their specific interactions with enzymes. Understanding these interactions at a molecular level provides crucial insights into their mechanisms of action.

Elucidation of Enzyme-Substrate/Inhibitor Binding Modes

The binding of lactones, such as this compound, to enzymes is a critical determinant of their biological activity. The orientation and interaction of the lactone within the enzyme's active site dictate whether it will act as a substrate to be catalyzed or an inhibitor that blocks the enzyme's function.

Research on enzymes that interact with sugar lactones reveals the importance of specific binding modes. For instance, in the case of α-glucosidase, the binding affinity and orientation of flavonoid derivatives are influenced by the number and position of hydroxyl groups. nih.gov Computational studies, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) optimizations, are instrumental in elucidating these binding preferences. For example, studies on 2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) sulfonylhydrazones as inhibitors of human O-GlcNAcase (hOGA) have suggested a preference for an s-cis conformation within the active site for all tested compounds. mdpi.com

The binding of lactone-based inhibitors can be highly specific. The crystal structure of the odorant-binding protein CquiOBP1 from the mosquito Culex quinquefasciatus in complex with its pheromone, (5R,6S)-6-acetoxy-5-hexadecanolide, reveals a unique binding motif. This motif utilizes a small central cavity for the lactone headgroup and a long hydrophobic channel for its aliphatic tail, which is distinct from other known odorant-binding protein-pheromone interactions. rsc.org This highlights how the specific architecture of the binding site accommodates the lactone and its substituents.

Structure-Activity Relationship (SAR) Derivations for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological potency. These studies involve systematically modifying the molecule's structure and observing the resulting changes in its interaction with a biological target.

A key aspect of SAR for sugar lactones is the role of various functional groups. For instance, in a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, modifications to the aryl group of the sulfonylhydrazone moiety led to significant differences in inhibitory potency against human OGA and HexB enzymes. mdpi.com The 1-naphthalenesulfonylhydrazone derivative was found to be the most potent inhibitor of hOGA in the series, demonstrating that the nature of the aromatic substituent is a critical determinant of activity. mdpi.com

Furthermore, the introduction of different functional groups can drastically alter the biological profile of a sugar lactone. For example, the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-arylsemicarbazones resulted in nanomolar inhibitors of both hOGA and HexA/HexB enzymes. mdpi.com This indicates that the urethane (B1682113) linking moiety between the glycone and the aromatic residue plays a crucial role in the inhibitory activity. mdpi.com

The table below summarizes the inhibitory activities of selected 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives, illustrating the structure-activity relationships.

| Compound | Modification | Target Enzyme | Inhibitory Constant (Ki) |

|---|---|---|---|

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 1-Naphthalene group | hOGA | 27 nM |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 1-Naphthalene group | hHexB | 6.8 nM |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-arylsemicarbazones | 4-Arylsemicarbazone group | hOGA & hHexA/HexB | Nanomolar range |

The Significance of Missing Hydroxyl Groups in Enzyme-Lactone Recognition

The absence of a hydroxyl group at a specific position in a sugar lactone, as is the case with the this compound, can have a profound impact on its interaction with enzymes. This structural modification can alter the binding affinity and specificity of the lactone for its target enzyme.

The hydroxyl groups of a sugar molecule typically form a network of hydrogen bonds with amino acid residues in the enzyme's active site. The removal of one of these hydroxyl groups, creating a deoxy sugar, eliminates potential hydrogen bonding interactions. This can either weaken the binding to the intended enzyme or, in some cases, enhance binding to a different enzyme or receptor by reducing steric hindrance or unfavorable interactions.

Studies on flavonoid derivatives as α-glucosidase inhibitors have shown that the number and position of hydroxyl groups are critical for their inhibitory activity. nih.gov The introduction of hydroxyl groups can increase hydrogen bonding interactions with surrounding amino acids, potentially leading to stronger binding and increased inhibition. nih.gov Conversely, the absence of a hydroxyl group, as in this compound, would be expected to alter these interaction patterns.

In the context of galactose-binding enzymes, the 6-hydroxyl group of galactose is often a key recognition point. Research involving mutants of galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase LgtC has shown that modifications at the galactose-binding site were necessary to accommodate 6-azido-functionalized galactose, a derivative where the 6-hydroxyl group is replaced. nih.gov This suggests that the absence or modification of the group at the C6 position significantly influences how the sugar is recognized and processed by these enzymes.

Involvement in Carbohydrate Metabolism and Metabolic Regulation

While not a central metabolite, this compound and its related compounds can be understood in the context of broader carbohydrate metabolic pathways, particularly those involving galactose and ascorbic acid.

Intermediary Role in Galactose Catabolism Pathways

D-galactose is primarily metabolized through the Leloir and tagatose-6-phosphate pathways. nih.gov In the Leloir pathway, galactose is converted to glucose-1-phosphate through a series of enzymatic reactions. nih.gov A key step in some alternative galactose metabolic routes involves the oxidation of D-galactose to D-galactono-1,5-lactone. modelseed.org This lactone is then hydrolyzed to D-galactonate.

While this compound is not a direct intermediate in the main human galactose catabolism pathways, its structural similarity to D-galactono-1,5-lactone suggests it could potentially interact with the enzymes involved. The absence of the 6-hydroxyl group would likely alter its recognition and processing by enzymes such as galactonate dehydratase. In some organisms, catabolic pathways for deoxy sugars exist. For instance, the use of D- and L-fucose (6-deoxy-D- and L-galactose) has been studied to understand the impact of the missing C6 hydroxyl group on metabolic processing. mdpi.com

The table below outlines the initial steps of a relevant galactose catabolic pathway.

| Substrate | Enzyme | Product |

|---|---|---|

| D-Galactose | D-Galactose:NADP+ 1-oxidoreductase | D-Galactono-1,5-lactone |

| D-Galactono-1,5-lactone | (spontaneous or enzyme-catalyzed) | D-Galactonate |

Analogous Roles in Ascorbic Acid Biosynthesis Pathways

The biosynthesis of L-ascorbic acid (Vitamin C) in plants proceeds through a pathway involving sugar lactone intermediates. nih.gov The final step in this pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by L-galactono-1,4-lactone dehydrogenase (GALDH). nih.govnih.govwikipedia.orgnih.gov

This compound is a structural analog of L-galactono-1,4-lactone. Although they differ in the stereochemistry at several carbon atoms and the presence of the 6-hydroxyl group, their shared lactone ring structure suggests the potential for interaction with enzymes of the ascorbic acid pathway. The ability of such analogs to bind to GALDH could potentially modulate the synthesis of ascorbic acid.

In mammals, the biosynthesis of ascorbic acid follows a different pathway, starting from D-glucuronic acid and proceeding via L-gulono-1,4-lactone. nih.govnih.gov The final enzyme in this pathway, L-gulono-1,4-lactone oxidase (GULO), is homologous to the plant GALDH. nih.gov The structural similarity of this compound to these intermediates might allow it to interact with GULO, although the significance of such an interaction would depend on the specific binding requirements of the enzyme.

The table below compares the final steps in the plant and animal ascorbic acid biosynthesis pathways.

| Organism | Precursor Lactone | Enzyme | Product |

|---|---|---|---|

| Plants | L-galactono-1,4-lactone | L-galactono-1,4-lactone dehydrogenase (GALDH) | L-ascorbic acid |

| Animals (most) | L-gulono-1,4-lactone | L-gulono-1,4-lactone oxidase (GULO) | L-ascorbic acid |

Influence on Plant Growth Regulation: Studies in Avena Coleoptile Sections

The growth-regulating activities of various aldonolactones, including the class to which this compound belongs, have been investigated using the standard Avena coleoptile section test. srce.hrscispace.com This bioassay is a classic method for assessing substances that promote or inhibit plant cell elongation. Research in this area has established that the inhibitory activity of aldonolactones varies depending on the specific sugar molecule and the size of the lactone ring. srce.hr

A key finding from these studies is the differential activity between lactone ring sizes. It is generally observed that 1,5-lactones are more potent growth inhibitors in the Avena coleoptile test compared to their corresponding 1,4-lactone counterparts. srce.hr This enhanced activity of the six-membered ring (1,5-lactone) is a significant aspect of their biological function in plant systems. The inhibitory properties of these compounds are thought to stem from their ability to block glycosidase systems, which are crucial for various metabolic processes in plants. srce.hr While broad studies on aldonolactones have been performed, specific data on the inhibitory concentration of this compound is not detailed in the available literature. However, the general findings for the class are summarized below.

Table 1: General Inhibitory Activity of Aldonolactones in Avena Coleoptile Section Test

| Lactone Feature | Observed Activity | Postulated Mechanism |

|---|---|---|

| Ring Size | 1,5-lactones exhibit stronger inhibitory activity than 1,4-lactones. srce.hr | Blockage of plant glycosidase enzyme systems. srce.hr |

| Structure | Activity is dependent on the configuration of the parent sugar. srce.hr | Conformational similarity to the transition state of enzyme-catalyzed pyranoside hydrolysis. srce.hr |

Exploration of Broader Biological Activities

Beyond plant systems, research has explored the wider biological potential of 6-deoxy-galactonolactone derivatives. Studies on the closely related 6-deoxy-L-galactonolactone have provided insights into its potential as a bioactive agent. ontosight.ai

Mechanisms of Antioxidant Activity

Investigations have indicated that 6-deoxy-L-galactonolactone possesses antioxidant capabilities. ontosight.ai The primary mechanism attributed to this activity is the scavenging of free radicals. ontosight.ai By neutralizing these highly reactive molecules, the compound can help mitigate oxidative stress, which is implicated in a variety of cellular damage processes. This free-radical scavenging ability is a key feature of its potential protective effects. ontosight.ai

Table 2: Summary of Antioxidant Profile

| Activity | Mechanism |

|---|

Investigations into Anti-inflammatory Properties

There is evidence to suggest that 6-deoxy-L-galactonolactone may exert anti-inflammatory effects. ontosight.ai While specific mechanistic pathways for this particular compound are under investigation, studies on other lactones provide a framework for potential modes of action. For instance, dehydrocostus lactone has been shown to reduce inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to downregulate the IL-6/STAT3 signaling pathway. nih.gov Similarly, other bioactive compounds have demonstrated anti-inflammatory effects by inhibiting the expression of iNOS and COX-2 genes and reducing reactive oxygen species (ROS) levels. mdpi.comsemanticscholar.org These findings suggest that the anti-inflammatory potential of 6-deoxy-galactonolactone could involve the modulation of key inflammatory mediators and signaling cascades. ontosight.ai

Table 3: Potential Molecular Targets in Anti-inflammatory Action (Based on Related Compounds)

| Target Molecule/Pathway | Potential Effect |

|---|---|

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduction of expression. nih.gov |

| iNOS and COX-2 | Decreased gene expression. semanticscholar.org |

| IL-6/STAT3 Signaling | Downregulation of the pathway. nih.gov |

Assessment of Antimicrobial Action and Mechanisms

The potential for antimicrobial activity is another area of interest for 6-deoxy-L-galactonolactone. ontosight.ai Lactones as a chemical class are widely distributed in nature and many, such as those isolated from medicinal plants, exhibit significant antimicrobial properties. mdpi.com The mechanism of action for some antimicrobial lactones involves the interaction of the lactone's electrophilic ring with nucleophilic groups found in essential microbial biomolecules. mdpi.com For example, the α-methylene-γ-lactone ring found in the compound parthenolide (B1678480) can interact with biological nucleophiles, contributing to its antimicrobial effect. mdpi.com This suggests that this compound could potentially exert antimicrobial effects by interfering with microbial cellular structures and functions through similar chemical interactions. ontosight.aimdpi.com

Table 4: Antimicrobial Potential and Postulated Mechanism

| Activity | Postulated General Mechanism for Lactones |

|---|

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallographic Analysis of 6-deoxy-D-galactono-1,5-lactone and Its Derivatives

Analysis of Lactone Ring Conformation (e.g., Boat vs. Chair)

The six-membered δ-lactone ring of this compound, like other pyranose-derived rings, can theoretically adopt several conformations, with the most common being the chair and boat forms. Research on the parent compound, D-galactono-1,5-lactone, has shown that its preferred conformation in solution is a ⁴H₃ half-chair. researchgate.net This conformation is also anticipated for the 6-deoxy derivative in solution. In the solid state, crystal packing forces can influence the ring conformation. For instance, the five-membered γ-lactone ring of D-galactono-1,4-lactone adopts an envelope conformation in its crystal structure. nih.gov It is plausible that the δ-lactone ring of this compound would favor a chair or a twist-boat conformation in the crystalline state to minimize steric interactions and maximize favorable intermolecular contacts.

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical factor in the crystal packing of sugar lactones. In D-galactono-1,4-lactone, an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups and the lactone carbonyl oxygen dictates the crystal lattice. nih.gov For this compound, the potential for hydrogen bonding is reduced due to the absence of the C6-hydroxyl group. However, the remaining hydroxyl groups at C2, C3, and C4, along with the lactone carbonyl, would still be expected to form a robust network of both intermolecular and intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal structure and influencing the molecule's physical properties.

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the structure and functional groups present in a molecule, serving as a powerful complement to crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. While a complete, assigned NMR spectrum for this compound is not widely published, data from its parent compound, D-galactono-1,5-lactone, offers significant insights. researchgate.net

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyranose ring and the C6-methyl group. The chemical shifts and coupling constants of the ring protons are highly dependent on their dihedral angles, providing direct evidence for the ring's conformation. For D-galactono-1,5-lactone in [D₆]DMSO, the proton chemical shifts have been reported, and similar patterns would be anticipated for the 6-deoxy analogue, with the notable exception of the signals corresponding to the C6 position, which would be a methyl doublet. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the carbonyl carbon (C1) is typically found in the downfield region (around 170-180 ppm). The signals for the other carbon atoms in the ring (C2-C5) and the C6-methyl group would appear at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on D-galactono-1,5-lactone data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~175 |

| H2 | ~4.0 | - |

| C2 | - | ~70 |

| H3 | ~3.7 | - |

| C3 | - | ~68 |

| H4 | ~3.9 | - |

| C4 | - | ~67 |

| H5 | ~4.2 | - |

| C5 | - | ~78 |

| H6 | ~1.2 (d) | - |

| C6 | - | ~17 |

Note: These are approximate values based on the data for D-galactono-1,5-lactone and general chemical shift ranges. Actual values may vary. The multiplicity of the H6 signal is predicted to be a doublet (d).

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Clues

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1720-1780 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered lactone. researchgate.net The presence of hydroxyl groups (-OH) would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups would appear in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C-O stretching and C-H bending vibrations, which are unique to the molecule and can provide conformational information.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| C=O (lactone) | 1720-1780 (strong) |

| C-O (alcohol, ether) | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, mass spectrometry confirms its elemental composition and offers insights into its structural integrity.

The molecular formula of this compound is C6H10O5. This composition gives it a specific mass that can be precisely measured by mass spectrometry.

Table 1: Molecular Weight of this compound

| Property | Value | Source |

| Average Mass | 162.14060 Da | nih.gov |

| Monoisotopic Mass | 162.05282 Da | nih.gov |

While specific, detailed fragmentation studies on this compound are not extensively documented in publicly available literature, the fragmentation patterns of similar lactone structures have been investigated. Generally, under techniques like electrospray ionization (ESI), the fragmentation of sugar lactones involves neutral losses of small molecules such as water (H2O) and carbon monoxide (CO). The precise fragmentation pathway can help in confirming the structure, including the position of the deoxy group and the stereochemistry of the hydroxyl groups, by comparing the relative abundances of the resulting fragment ions.

Computational and Theoretical Studies on Lactone Structure and Dynamics

In the absence of extensive experimental data, computational and theoretical methods serve as powerful tools to predict and understand the structural and dynamic properties of this compound. These in silico approaches can model the molecule's behavior at an atomic level.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can reveal the range of conformations it can adopt in different environments, such as in aqueous solution. nih.gov

These simulations can track the puckering of the lactone ring and the orientation of its substituents, providing a dynamic picture of its conformational landscape. The results of MD simulations are crucial for understanding how the molecule might change its shape to fit into the active site of an enzyme. Although specific MD studies on this compound are not readily found, the principles of this technique are widely applied to other monosaccharides and their derivatives to understand their behavior in biological systems. nih.govcnrs.fr

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetics of a molecule. aimspress.comrsc.org These methods can be used to calculate the relative energies of different conformations of this compound, thereby identifying the most stable (lowest energy) shapes the molecule is likely to adopt.

By mapping the energy landscape, researchers can predict the preferred puckering of the lactone ring and the rotational positions of the hydroxyl and methyl groups. Such calculations are instrumental in complementing experimental data from techniques like NMR spectroscopy and X-ray crystallography for other sugar lactones. nih.govnih.gov While specific quantum chemical studies on this compound are not prominent in the literature, the application of these methods to similar sugar derivatives has been shown to be highly effective in elucidating their conformational preferences. sciopen.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for understanding how a ligand, such as this compound, might interact with a protein's binding site. doi.orgprofacgen.comcurtin.edu.au

The process involves placing the lactone into the active site of a target enzyme in various orientations and conformations and then scoring these poses based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. The results can identify key amino acid residues involved in the binding and suggest a likely binding mode. While specific molecular docking studies featuring this compound are not widely published, the methodology has been successfully applied to a vast range of carbohydrate-protein interactions, providing critical insights for drug design and understanding biological pathways. nih.govprofacgen.com

Table 2: Overview of Computational and Theoretical Study Applications

| Technique | Application to this compound (Projected) | General Findings in Related Molecules |

| Molecular Dynamics (MD) Simulations | Elucidation of conformational flexibility in solution; identification of dominant shapes. | Reveals dynamic behavior and conformational changes crucial for biological activity. nih.gov |

| Quantum Chemical Calculations | Determination of the lowest energy conformations; analysis of electronic properties. | Predicts stable conformations and provides insights into reactivity. aimspress.comsciopen.com |

| Molecular Docking | Prediction of binding modes within enzyme active sites; identification of key interactions. | Identifies potential protein targets and rationalizes ligand binding. nih.govdoi.org |

Derivative Synthesis and Applications in Glycochemistry and Biomaterials

Synthesis and Polymerization of Amino Sugar Lactone Derivatives

The transformation of sugar lactones into amino acid monomers provides a gateway to producing novel bio-inspired polymers. By incorporating amino functionalities, these carbohydrate-based monomers can undergo polycondensation reactions to form polyamides, offering a new class of materials with potential applications in biomedicine and biodegradable plastics.

Preparation of 6-Amino-6-deoxy-D-galactonic Acid Monomers

The synthesis of 6-amino-6-deoxy-D-galactonic acid monomers typically begins with a protected form of a related sugar, such as D-galactono-1,4-lactone. A common synthetic route involves several key steps to introduce the amino group at the C-6 position and prepare the molecule for polymerization.

One established pathway starts with the conversion of D-galactono-1,4-lactone into methyl 6-azido-6-deoxy-2,3:4,5-di-O-isopropylidene-D-galactonate. arkat-usa.org The use of isopropylidene groups serves to protect the hydroxyl functions on the sugar ring during modification. The synthesis proceeds as follows:

Azide (B81097) Introduction: The primary hydroxyl group at C-6 is typically converted to a good leaving group (e.g., a tosylate) and then displaced with an azide ion (N₃⁻).

Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, yielding the 6-azido acid derivative. arkat-usa.org

Active Ester Formation: To facilitate polymerization, the carboxylic acid is often converted into an active ester, for instance, a phenyl ester, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). arkat-usa.org

Reduction to Amine: The crucial step is the reduction of the azide group to a primary amine. This is commonly achieved through catalytic hydrogenolysis, which yields the desired 6-amino-6-deoxy-D-galactonic acid monomer, often as a hydrochloride salt. arkat-usa.orgnih.gov

This multi-step process provides access to conveniently substituted amino sugar monomers ready for polymerization. arkat-usa.org

Polycondensation to Novel Polyamides and Bio-oligomers

With the amino acid monomer in hand, the next stage is polycondensation to form polyamides, which are polymers linked by amide bonds, analogous to nylon. The reaction is typically carried out in a suitable solvent like DMF with a basic catalyst. arkat-usa.org

The polymerization of the phenyl ester of 6-amino-6-deoxy-D-galactonic acid (with isopropylidene protecting groups) has been shown to yield a mixture of products. Analysis using MALDI-TOF mass spectrometry revealed the formation of both a cyclic trimer and linear oligomers, ranging from four to fourteen monomer units. arkat-usa.org The tendency to form cyclic structures can be influenced by the monomer's substitution pattern.

To promote the formation of linear polymers with higher molecular weights, a dimeric version of the amino acid can be synthesized first. This dimer is then subjected to polymerization under similar conditions. This strategy has successfully produced a linear polyamide with a weight-average molecular weight (Mw) of approximately 2700 Da. arkat-usa.org These resulting polyamides are often soluble in common organic solvents. The isopropylidene protecting groups on the polymer backbone can potentially be removed to yield free polyhydroxylated polyamides, which would be analogs of nylon 6, possessing enhanced hydrophilicity and potential biodegradability. arkat-usa.org

| Monomer Type | Polymerization Product(s) | Molecular Weight (Mw) |

| Monomeric amino acid | Cyclic trimer and linear oligomers | ~2028 Da (for linear portion) |

| Dimeric amino acid | Linear polyamide | ~2700 Da |

Table 1: Products from the polycondensation of 6-amino-6-deoxy-D-galactonic acid derivatives. arkat-usa.org

Functionalized Lactones as Chiral Building Blocks and Chemical Probes

The inherent chirality and functionality of 6-deoxy-D-galactono-1,5-lactone and its derivatives make them excellent starting materials for more complex molecular architectures. They can be fashioned into probes to study biological systems or used as synthons in organic synthesis.

Fluorinated Deoxy-Lactones as Probes for Glycosidic Enzymes

The strategic replacement of a hydroxyl group with fluorine in a sugar molecule can create a powerful tool for studying enzyme mechanisms. Fluorine's high electronegativity and small size allow it to act as a "silent" probe, mimicking a hydroxyl group electronically but being unable to participate in hydrogen bonding as a donor. This modification can significantly impact enzyme-substrate interactions and catalytic rates.

Deoxyfluoro-analogues of sugar phosphates have been successfully used as substrates to probe the transition-state structure of enzymes like glycogen (B147801) phosphorylase. nih.gov While these fluorinated analogues are processed by the enzyme, their reaction rates are substantially lower. This reduction is attributed to a combination of electronic effects and weaker binding at the enzyme's active site, providing strong evidence for an oxocarbonium-ion-like transition state during the enzymatic reaction. nih.gov

Similarly, chemo-enzymatic methods are employed to construct libraries of fluorinated sugar derivatives to investigate differential recognition by glycan-binding proteins. nih.gov For instance, fluorinated UDP-Galactose analogues can be synthesized using a one-pot multienzyme system and then used to build more complex glycans. nih.gov These fluorinated probes help in mapping the specific interactions, such as hydrogen bonds, that are critical for substrate binding and catalysis in glycosidic enzymes.

Protected Lactones as Versatile Synthons in Organic Synthesis

In organic synthesis, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. Protected derivatives of sugar lactones, including this compound, are valuable chiral synthons—building blocks used to construct complex molecules with specific stereochemistry.

For example, the synthesis of D-galactothioseptanose, a sulfur-containing sugar, utilizes a protected lactone precursor. The synthesis starts with a di-O-isopropylidene-protected methyl D-galactonate derivative. researchgate.net The use of the isopropylidene (ketal) protecting groups ensures that only the desired positions on the sugar are reactive. After a series of steps to introduce the thio-functionality, regioselective removal of one of the protecting groups allows for further manipulation, ultimately leading to cyclization to form the target lactone. researchgate.net This demonstrates how the careful use of protecting groups on the galactonolactone (B1212098) framework enables its use as a versatile intermediate for preparing other complex carbohydrate structures.

Elaboration of Structure-Activity Relationships in Functional Derivatives

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing more potent and selective compounds. For derivatives of this compound, SAR studies involve systematically modifying the molecule's structure and evaluating how these changes affect a specific biological function, such as enzyme inhibition.

While direct SAR studies on this compound are not extensively documented in the provided context, the principles can be illustrated with related sugar lactone derivatives. For example, in a study on 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) derivatives as enzyme inhibitors, researchers synthesized a series of compounds with different chemical groups (arenesulfonylhydrazones) attached to the lactone core. mdpi.com By comparing the inhibitory activity of these different derivatives against target enzymes (hOGA and hHexB), they could deduce how modifications to the "aglycone" or non-sugar part of the molecule influenced its binding affinity and selectivity. mdpi.com

Similarly, SAR studies on other classes of natural lactones have shown that specific structural features are critical for bioactivity. For certain ten-membered lactones, the oxidation state of a particular carbon (C-7) and the presence of acetyl groups were found to be crucial for their phytotoxic and antimicrobial effects. mdpi.com These examples highlight a common strategy: creating a series of related analogues to pinpoint the exact structural motifs responsible for a desired biological outcome. This approach is essential for optimizing lead compounds in drug discovery and for developing highly specific molecular probes.

Effect of Substituent Bulk and Polarity on Interaction Specificity

Building upon the this compound scaffold, the introduction of various substituents at other positions (e.g., the remaining hydroxyl groups) allows for the fine-tuning of interaction specificity. The bulk and polarity of these substituents are critical factors that govern the strength and selectivity of binding to target proteins.

Substituent Bulk:

The size of a substituent can sterically hinder or enhance binding. A bulky substituent can prevent the sugar derivative from fitting into a narrow binding pocket. Conversely, if the binding site has a larger, accommodating pocket, a bulky group might establish additional van der Waals contacts, thereby increasing binding affinity. For example, in the development of inhibitors for human O-linked β-N-acetylglucosaminidase (hOGA), a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones were synthesized with various aromatic substituents. The nature and size of the aromatic ring influenced the inhibitory potency of the compounds mdpi.com.

Substituent Polarity:

The polarity of substituents plays a crucial role in the hydrogen bonding network and electrostatic interactions within the protein's binding site. Replacing a hydroxyl group with a less polar substituent, such as a fluorine atom, can alter the hydrogen bonding capacity. 6-deoxy-6-fluoro-D-galactose, for instance, has been shown to be an effective modifier of cellular glycoconjugates, and its incorporation can modify plasma membrane structure and function nih.gov. The fluoro-modification affects hydrogen bonding and can make the fluorosugar resemble a deoxy sugar in terms of enzymatic recognition nih.gov.

Analytical Techniques for the Research and Characterization of 6 Deoxy D Galactono 1,5 Lactone

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of 6-deoxy-D-galactono-1,5-lactone, enabling its separation from reaction mixtures, byproducts, and other components. The choice of method depends on the specific analytical goal, whether it is for preparative purposes or for precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like sugar lactones. The development of a robust HPLC method is crucial for achieving accurate and reproducible results.

Method Parameters: The separation of sugar lactones is often challenging due to their similar structures and high polarity. A typical HPLC method for a related compound, the 1,7-lactone of N-acetylneuraminic acid, utilized a C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, both containing a small percentage of formic acid to improve peak shape. nih.gov This approach allows for the simultaneous separation of the lactone from its parent acid and other derivatives. nih.gov The instability of some lactones in aqueous solutions necessitates careful optimization of solvent conditions and temperature to prevent degradation during analysis. nih.gov For instance, the 1,7-lactone of N-acetylneuraminic acid showed significantly higher stability in acetonitrile compared to water. nih.gov

Detection: Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. Therefore, coupling HPLC with mass spectrometry (HPLC-MS) is often the preferred method, providing both separation and sensitive detection. nih.gov Refractive index (RI) detection is another possibility, though it is generally less sensitive and not compatible with gradient elution.

| Parameter | Typical Condition for Sugar Lactone Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Temperature | Controlled, often at or below room temperature |

| Detection | Mass Spectrometry (MS) or Refractive Index (RI) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since sugar lactones are generally non-volatile, a derivatization step is required to convert them into more volatile analogs.

Derivatization: The most common derivatization method for carbohydrates and their derivatives is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) are used to replace the hydroxyl groups with trimethylsilyl (B98337) (TMS) ethers. This process significantly increases the volatility of the lactone, making it amenable to GC analysis.

GC-MS Analysis: The resulting TMS-derivatized this compound can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides not only the retention time for identification and quantification but also a mass spectrum that can confirm the identity of the compound based on its fragmentation pattern. Untargeted multi-platform approaches using GC-MS have been employed to analyze metabolites in urine, including galactono-1,5-lactone. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary screening of sample components.

Methodology: For the analysis of sugar lactones, silica (B1680970) gel plates are typically used as the stationary phase. A suitable mobile phase, often a mixture of polar and non-polar organic solvents (e.g., ethyl acetate/hexane, chloroform/methanol), is chosen to achieve good separation. The spots are visualized by staining with a reagent that reacts with carbohydrates, such as a p-anisaldehyde solution or a ceric ammonium (B1175870) molybdate (B1676688) stain, followed by heating. While there is no specific TLC data for this compound in the provided results, the principles of carbohydrate analysis by TLC are well-established. For the related D-galactono-1,4-lactone, TLC could be used to monitor its formation or subsequent reactions. chemicalbook.com

Spectrometric Techniques for Structural Confirmation and Elucidation

Spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Advanced NMR Techniques (e.g., 2D NMR, HSQC, HMBC) for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For complex carbohydrates and their derivatives, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. unimo.it Advanced two-dimensional (2D) NMR techniques are therefore essential. nih.govyoutube.com

1D NMR: The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the 13C NMR spectrum reveals the types of carbon atoms present. For the related δ-D-galactonolactone, detailed 1H NMR data has been reported and compared with simulated spectra. researchgate.net

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nih.govyoutube.com This helps to establish the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct C-H connectivity map. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule. ufrgs.br For instance, NOESY spectra can help distinguish between five- and six-membered lactone rings. ufrgs.br

The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the structure of this compound. unimo.itnih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound.

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, which is a powerful confirmation of the compound's identity. For this compound (C6H10O5), the expected monoisotopic mass is 162.052823 Da. nih.gov HRMS can readily distinguish this from other compounds with the same nominal mass but different elemental compositions.

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing sugar lactones, as they minimize fragmentation and produce abundant molecular ions (e.g., [M+H]+, [M+Na]+). The NIST WebBook provides mass spectral data for the related D-galactonic acid, γ-lactone, which can serve as a reference. nist.gov

Crystallographic Analysis Procedures

Crystallographic analysis is a cornerstone technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline compound. For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This is followed by data collection using X-ray diffraction and subsequent refinement of the structural model.

Optimization of Crystal Growth Conditions for X-ray Diffraction

The successful growth of single crystals suitable for X-ray diffraction is a meticulous process that involves the systematic variation of several parameters to induce the slow, ordered precipitation of a solid from a supersaturated solution. The goal is to achieve a crystal lattice with minimal defects, which will diffract X-rays in a well-defined pattern.

For sugar lactones, which are often highly soluble in polar solvents, common crystallization techniques include slow evaporation, vapor diffusion (hanging and sitting drop methods), and cooling of a saturated solution. The choice of solvent is critical. Solvents in which the compound has moderate solubility are often the most successful. For analogous sugar lactones, various solvents and solvent systems have been employed. For instance, D-lyxono-1,4-lactone has been successfully crystallized from a solution of boiling ethyl acetate, from which white crystals precipitated upon cooling.

The optimization process typically involves screening a wide range of conditions, as summarized in the table below, which illustrates potential parameters that would be varied for the crystallization of this compound based on methods used for similar compounds.

| Parameter | Conditions to be Varied | Rationale |

| Solvent | Single solvents (e.g., ethanol, methanol, ethyl acetate, water) and binary solvent systems (e.g., ethanol/water, acetone/water) | To find a system with optimal solubility for slow crystal growth. |

| Precipitant | For vapor diffusion, common precipitants include salts (e.g., (NH₄)₂SO₄), organic solvents (e.g., isopropanol), and polymers (e.g., PEG). | To gradually decrease the solubility of the compound in the droplet. |

| Temperature | Crystallization can be attempted at various temperatures (e.g., room temperature, 4°C, -20°C). | Temperature affects solubility and the kinetics of crystal nucleation and growth. |